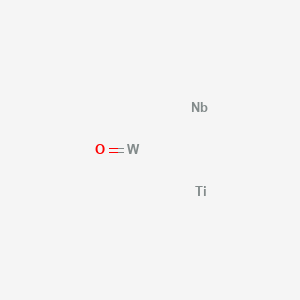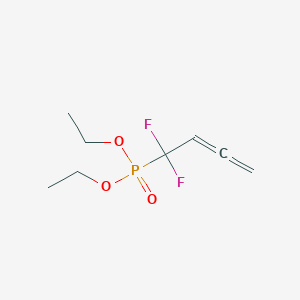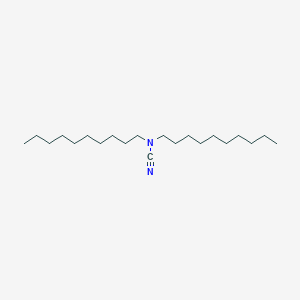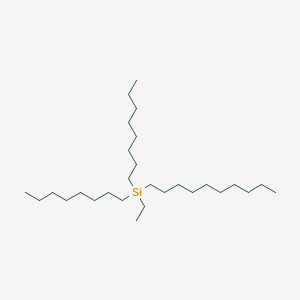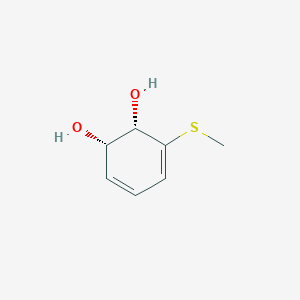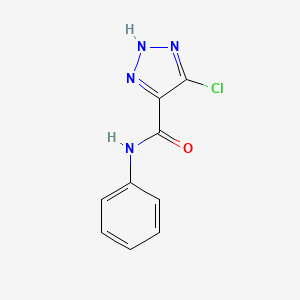![molecular formula C22H18Mg B14290334 Magnesium bis[(naphthalen-1-yl)methanide] CAS No. 113279-89-3](/img/structure/B14290334.png)
Magnesium bis[(naphthalen-1-yl)methanide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium bis[(naphthalen-1-yl)methanide] is an organomagnesium compound that features a magnesium atom bonded to two naphthalen-1-ylmethanide ligands. This compound is of interest due to its unique structure and reactivity, which make it useful in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium bis[(naphthalen-1-yl)methanide] can be synthesized through the reaction of magnesium with naphthalen-1-ylmethanide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The process is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for magnesium bis[(naphthalen-1-yl)methanide] are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and ensuring stringent control of reaction conditions to maintain product purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium bis[(naphthalen-1-yl)methanide] undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in organic synthesis, facilitating the reduction of various functional groups.
Common Reagents and Conditions
Common reagents used in reactions with magnesium bis[(naphthalen-1-yl)methanide] include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in solvents like THF or diethyl ether under an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving magnesium bis[(naphthalen-1-yl)methanide] depend on the specific reactants used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with halides can produce substituted naphthalenes .
Aplicaciones Científicas De Investigación
Magnesium bis[(naphthalen-1-yl)methanide] has several scientific research applications, including:
Mecanismo De Acción
The mechanism by which magnesium bis[(naphthalen-1-yl)methanide] exerts its effects involves the transfer of electrons from the magnesium center to the reactants. This electron transfer facilitates the reduction or substitution reactions, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .
Comparación Con Compuestos Similares
Similar Compounds
Magnesium bis(phenylmethanide): Similar in structure but with phenyl groups instead of naphthalen-1-yl groups.
Magnesium bis[(2-naphthyl)methanide]: Similar but with the naphthyl group in the 2-position instead of the 1-position.
Uniqueness
Magnesium bis[(naphthalen-1-yl)methanide] is unique due to the presence of the naphthalen-1-yl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications in organic synthesis and material science .
Propiedades
Número CAS |
113279-89-3 |
|---|---|
Fórmula molecular |
C22H18Mg |
Peso molecular |
306.7 g/mol |
InChI |
InChI=1S/2C11H9.Mg/c2*1-9-5-4-7-10-6-2-3-8-11(9)10;/h2*2-8H,1H2;/q2*-1;+2 |
Clave InChI |
YWDKRLOQQMCBHN-UHFFFAOYSA-N |
SMILES canónico |
[CH2-]C1=CC=CC2=CC=CC=C12.[CH2-]C1=CC=CC2=CC=CC=C12.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


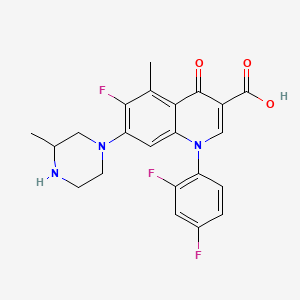
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
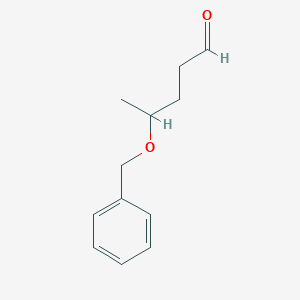
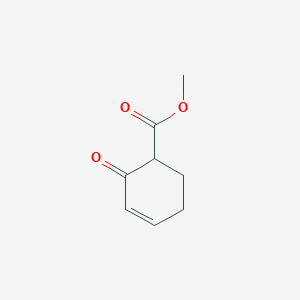
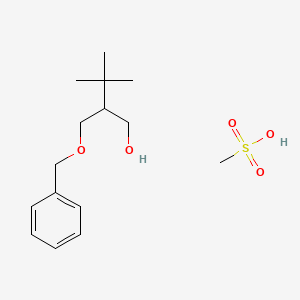
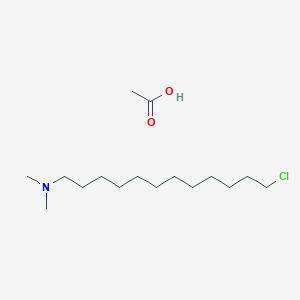
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)
![4,8-Dioxaspiro[2.5]oct-1-ene, 6,6-dimethyl-1-phenyl-](/img/structure/B14290327.png)
